![molecular formula C13H7IN2O2 B14218440 Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- CAS No. 824405-32-5](/img/structure/B14218440.png)
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core with an iodine atom at the 9th position and a methyl group at the 3rd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is widely used for the synthesis of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: The iodine atom at the 9th position can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- involves its interaction with various molecular targets and pathways. The iodine and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[3,2-g]quinoline-5,10-dione: Similar structure but different positioning of nitrogen atoms.
3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione: Similar structure with two methyl groups instead of one iodine and one methyl group.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
824405-32-5 |
|---|---|
Molekularformel |
C13H7IN2O2 |
Molekulargewicht |
350.11 g/mol |
IUPAC-Name |
9-iodo-3-methylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7IN2O2/c1-6-4-7-10(16-5-6)13(18)9-8(14)2-3-15-11(9)12(7)17/h2-5H,1H3 |
InChI-Schlüssel |
DVAYWHFPTVBTHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)I)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



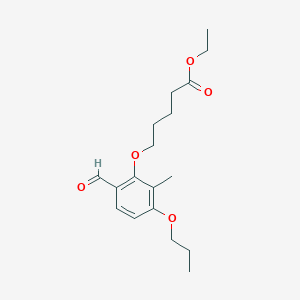
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
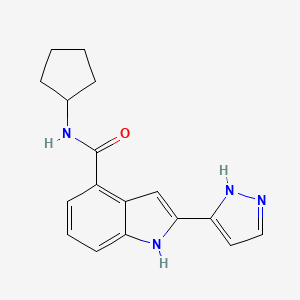
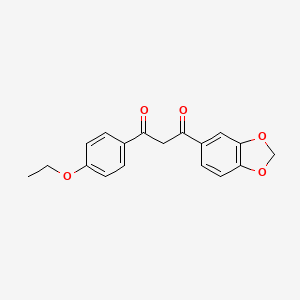
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)

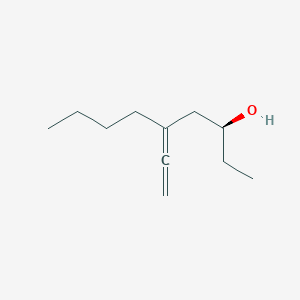
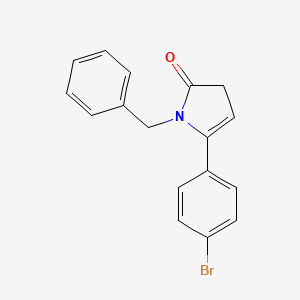
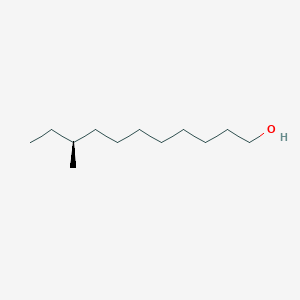
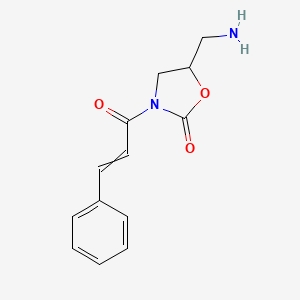
![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
